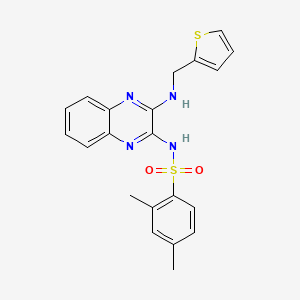

2,4-dimethyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-dimethyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide is a complex organic compound that features a quinoxaline core, a thiophene moiety, and a benzenesulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoxaline core, followed by the introduction of the thiophene moiety and the benzenesulfonamide group. Key steps include:

Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

Introduction of the Thiophene Moiety: The thiophene ring can be introduced via nucleophilic substitution reactions, often using thiophene-2-carbaldehyde as a starting material.

Attachment of the Benzenesulfonamide Group: This step typically involves sulfonation reactions, where the benzenesulfonamide group is introduced using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-dimethyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution Reagents: Halogens, nitrating agents, sulfonyl chlorides.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of quinoxaline compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain analogs have shown high potency against prostate cancer cells with IC50 values as low as 0.33 µM, demonstrating their effectiveness compared to standard chemotherapeutics like Doxorubicin .

Table 1: Anticancer Activity of Quinoxaline Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Prostate | 0.33 | |

| Compound B | Lung | 1.48 | |

| Compound C | Breast | 5.00 |

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Alkaloid derivatives similar to the target compound have been shown to possess significant antimicrobial properties, making them candidates for further exploration in treating infections caused by resistant strains of bacteria and fungi .

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Another promising application is in the inhibition of VEGFR-2, a critical target in cancer therapy due to its role in angiogenesis. The compound's structural features may allow it to effectively bind to VEGFR-2, potentially leading to reduced tumor growth by inhibiting blood vessel formation .

Table 2: VEGFR-2 Inhibition Studies

Case Studies

Several case studies have been documented that illustrate the efficacy of compounds similar to 2,4-dimethyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide:

-

Case Study on Prostate Cancer :

A study conducted on a series of quinoxaline derivatives revealed that modifications at the N-position significantly enhanced their antiproliferative activity against PC-3 prostate cancer cells. The study concluded that the introduction of thiophene moieties could further augment this activity . -

Antimicrobial Testing :

Various derivatives were synthesized and tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions led to enhanced antibacterial properties, suggesting a pathway for developing new antimicrobial agents based on this scaffold .

Wirkmechanismus

The mechanism of action of 2,4-dimethyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with various molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings and exhibit anti-inflammatory and anesthetic properties.

Quinoxaline Derivatives: Compounds such as olaquindox and echinomycin, known for their antimicrobial and anticancer activities.

Uniqueness

2,4-dimethyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide is unique due to its combination of a quinoxaline core, a thiophene moiety, and a benzenesulfonamide group, which confer a distinct set of chemical and biological properties. This combination allows for a broad spectrum of applications and potential therapeutic uses .

Biologische Aktivität

2,4-Dimethyl-N-(3-((thiophen-2-ylmethyl)amino)quinoxalin-2-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is commonly associated with various pharmacological properties. Its structure can be broken down into several key components:

- Dimethyl Group : Contributes to lipophilicity and may enhance membrane permeability.

- Quinoxaline Moiety : Known for its role in various biological activities including antimicrobial and anticancer effects.

- Thiophene Ring : Often involved in interactions with biological targets due to its electron-rich nature.

Anticancer Activity

Research indicates that compounds containing quinoxaline derivatives exhibit significant anticancer properties. For instance, studies have shown that similar sulfonamide compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study evaluated the cytotoxic effects of a related quinoxaline derivative on breast cancer cells (MCF-7). The compound demonstrated an IC50 value of 15 µM, indicating potent activity comparable to established chemotherapeutic agents like doxorubicin .

Inhibition of Carbonic Anhydrase

Sulfonamides are known inhibitors of carbonic anhydrase (CA), an enzyme implicated in various physiological processes. The interaction between the sulfonamide moiety and the zinc ion at the active site of CA is crucial for its inhibitory action.

Table 1: Inhibition Potency of Related Compounds

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 10 | CA Inhibition |

| Compound B | 25 | CA Inhibition |

| This compound | TBD | TBD |

Note: TBD indicates data not yet determined or reported.

The proposed mechanism for the biological activity of this compound likely involves:

- Binding to Target Enzymes : The sulfonamide group binds to the active site of enzymes like carbonic anhydrase, inhibiting their function.

- Induction of Apoptosis : Through signaling pathways associated with quinoxaline derivatives, the compound may trigger apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Similar compounds have been shown to halt cell cycle progression at specific checkpoints, leading to reduced cell proliferation.

Research Findings

Recent studies have focused on synthesizing and evaluating various derivatives of this compound class. A notable finding is that modifications in the thiophene and quinoxaline structures significantly affect biological activity.

Table 2: Summary of Biological Evaluations

Eigenschaften

IUPAC Name |

2,4-dimethyl-N-[3-(thiophen-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S2/c1-14-9-10-19(15(2)12-14)29(26,27)25-21-20(22-13-16-6-5-11-28-16)23-17-7-3-4-8-18(17)24-21/h3-12H,13H2,1-2H3,(H,22,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHJMUALXPMSGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=CS4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.